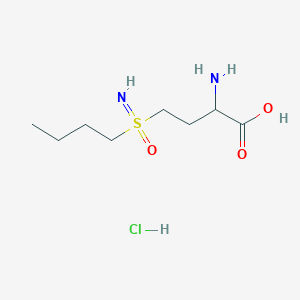
DL-Buthionine-(S,R)-sulfoximine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is a chemical compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This compound is widely used in scientific research to study the effects of glutathione depletion in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Buthionine-(S,R)-sulfoximine (hydrochloride) can be synthesized through a multi-step process involving the reaction of buthionine with sulfoximine. The synthesis typically involves the following steps:
Formation of Buthionine: Buthionine is synthesized from the reaction of homoserine lactone with ammonia.
Sulfoximine Formation: The sulfoximine group is introduced by reacting buthionine with sulfoxide in the presence of a suitable oxidizing agent.
Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of DL-Buthionine-(S,R)-sulfoximine.
Industrial Production Methods
Industrial production of DL-Buthionine-(S,R)-sulfoximine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
DL-Buthionine-(S,R)-sulfoximine (hydrochloride) primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield sulfides .
Scientific Research Applications
DL-Buthionine-(S,R)-sulfoximine (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
DL-Buthionine-(S,R)-sulfoximine (hydrochloride) exerts its effects by inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This inhibition leads to a decrease in intracellular glutathione levels, affecting various cellular processes such as redox balance, detoxification, and apoptosis . The compound targets the active site of the enzyme, preventing the formation of gamma-glutamylcysteine, a precursor of glutathione .
Comparison with Similar Compounds
DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is unique in its specific inhibition of gamma-glutamylcysteine synthetase. Similar compounds include:
L-Buthionine-(S,R)-sulfoximine: A stereoisomer with similar inhibitory properties but different stereochemistry.
Buthionine sulfoximine: A general term for compounds with similar structures and functions.
Compared to these compounds, DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is often preferred for its higher specificity and effectiveness in depleting glutathione levels .
Properties
IUPAC Name |
2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPIVFRJOQKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


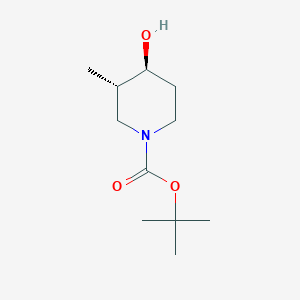
![2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8085276.png)


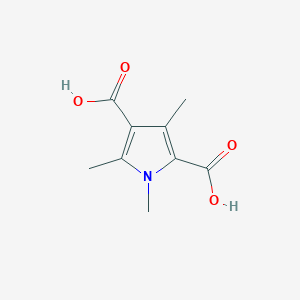
![(NZ)-N-[(2Z)-1,2-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-hydroxyiminoethylidene]hydroxylamine](/img/structure/B8085289.png)
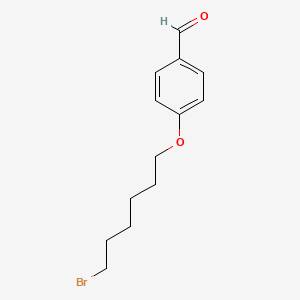
![2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8085306.png)

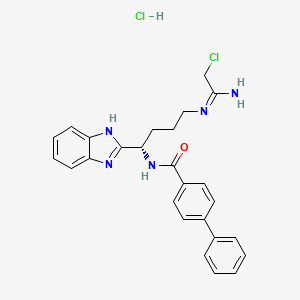
![2-[4-[(E)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol](/img/structure/B8085332.png)
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B8085333.png)
